![molecular formula C20H23FN4OSi B2802531 6-fluoro-3-(7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-indole CAS No. 1802154-20-6](/img/structure/B2802531.png)

6-fluoro-3-(7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-indole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

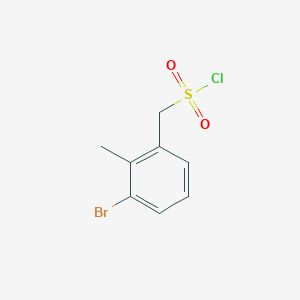

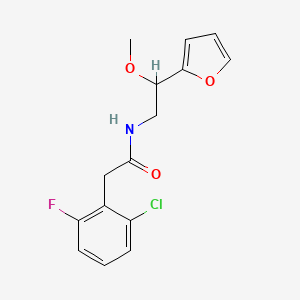

This compound is a complex organic molecule with the molecular formula C20H23FN4OSi . It contains a fluorine atom, a trimethylsilyl group, and a pyrrolopyrimidine core, which is a common structure in many bioactive molecules .

Molecular Structure Analysis

The molecule has a complex structure with several functional groups. The pyrrolopyrimidine core is a bicyclic structure with nitrogen atoms at positions 1 and 3. The indole ring is attached at position 3 of the pyrrolopyrimidine. The fluorine atom is attached at position 6 of the indole ring. The trimethylsilyl group is attached via an ethoxy linker to a methyl group at position 7 of the pyrrolopyrimidine .Physical And Chemical Properties Analysis

The compound has a molecular weight of 382.51 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the literature.Applications De Recherche Scientifique

Antibacterial Drugs

This compound is a type of 2,6-difluorobenzamide, which has been deeply investigated as antibacterial drugs in the last few decades . Several 3-substituted-2,6-difluorobenzamides have proved their ability to interfere with the bacterial cell division cycle by inhibiting the protein FtsZ .

Antiviral Agents

Indole derivatives, which this compound is a part of, have shown inhibitory activity against influenza A and Coxsackie B4 virus . This suggests that this compound could potentially be used in the development of antiviral drugs.

Anticancer Compounds

The application of indole derivatives for the treatment of cancer cells has attracted increasing attention in recent years . Indoles, both natural and synthetic, show various biologically vital properties, suggesting that this compound could potentially be used in cancer treatment .

Antimicrobial Agents

Indole derivatives possess various biological activities, including antimicrobial activity . This suggests that this compound could potentially be used in the development of new antimicrobial drugs.

Antitubercular Activity

Indole derivatives have also been evaluated for their in vitro antitubercular activity . This suggests that this compound could potentially be used in the treatment of tuberculosis.

Anti-inflammatory and Analgesic Activities

Benzothiazole containing benzene sulphonamide and carboxamide were prepared and evaluated for their in vivo anti-inflammatory, analgesic, and ulcerogenic activities . As this compound is a type of indole derivative, it could potentially be used in the development of anti-inflammatory and analgesic drugs.

Mécanisme D'action

While the exact mechanism of action for this compound isn’t specified, compounds with similar structures have been used as intermediates in the synthesis of Janus kinase inhibitors, such as INCB018424 . These inhibitors work by blocking the action of Janus kinases, a type of enzyme that transmits signals within cells. This can help to regulate immune responses and cell growth.

Propriétés

IUPAC Name |

2-[[4-(6-fluoro-1H-indol-3-yl)pyrrolo[2,3-d]pyrimidin-7-yl]methoxy]ethyl-trimethylsilane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23FN4OSi/c1-27(2,3)9-8-26-13-25-7-6-16-19(23-12-24-20(16)25)17-11-22-18-10-14(21)4-5-15(17)18/h4-7,10-12,22H,8-9,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXEQGYCBNRONJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CCOCN1C=CC2=C(N=CN=C21)C3=CNC4=C3C=CC(=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23FN4OSi |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-fluoro-3-(7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-indole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-chloro-2-methylphenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2802448.png)

![Tert-butyl 3-{[2-(acetamidomethyl)pyridin-4-yl]oxy}pyrrolidine-1-carboxylate](/img/structure/B2802453.png)

![6-[[5-benzylsulfanyl-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2802455.png)

![Ethyl 5-(4-bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2802458.png)

![N-(benzo[b]thiophen-5-yl)-3-(p-tolylthio)propanamide](/img/structure/B2802459.png)

![5-chloro-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiophene-2-sulfonamide](/img/structure/B2802465.png)

![Ethyl 5-((2-methoxybenzoyl)oxy)-2-phenylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2802469.png)

![7-(2-ethoxyethyl)-1,3-dimethyl-8-{[(4-methylphenyl)amino]methyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2802470.png)